molecular formula C14H12N2Na2O6S2 B8498666 Disodium 4,4'-diaminostilbene-2,2'-disulfonate

Disodium 4,4'-diaminostilbene-2,2'-disulfonate

Cat. No. B8498666
M. Wt: 414.4 g/mol
InChI Key: YAKFHPREDNNSFX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US06096924

Procedure details

A 300 ml steel autoclave is charged with 48 g of sodium 4,4'-dinitrostilbene-2,2'-disulfonate, 174 g of water, 0.15 ml of 0.5 M H2SO4, 1.4 g of activated carbon, 64 mg of 5% Pt/C and 12 mg of NH4VO3. The autoclave is closed and flushed with nitrogen. The hydrogenation is carried out at 70° C. with the controlled addition of hydrogen of 2.5 NI/h (max. 4-5 bar hydrogen). After the hydrogenation is terminated, the autoclave is rendered inert, the catalyst is filtered off and the reaction mixture is analysed with HPLC. The results are listed in Table 3.
[Compound]
Name
steel
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
[Compound]
Name
NH4VO3
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
64 mg
Type
catalyst
Reaction Step One
Name
Quantity
174 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:25]([O-:28])(=[O:27])=[O:26])[C:7]([CH:10]=[CH:11][C:12]2[C:13]([S:21]([O-:24])(=[O:23])=[O:22])=[CH:14][C:15]([N+:18]([O-])=O)=[CH:16][CH:17]=2)=[CH:8][CH:9]=1)([O-])=O.[Na+:29].[Na+].OS(O)(=O)=O>[Pt].O>[NH2:1][C:4]1[CH:5]=[C:6]([S:25]([O-:28])(=[O:27])=[O:26])[C:7]([CH:10]=[CH:11][C:12]2[C:13]([S:21]([O-:24])(=[O:23])=[O:22])=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)=[CH:8][CH:9]=1.[Na+:29].[Na+:29] |f:0.1.2,6.7.8|

Inputs

Step One
Name
steel
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
48 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0.15 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
NH4VO3
Quantity
12 mg
Type
reactant
Smiles
Name
Quantity
64 mg
Type
catalyst
Smiles
[Pt]
Name
Quantity
174 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The autoclave is closed
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
ADDITION
Type
ADDITION
Details
The hydrogenation is carried out at 70° C. with the controlled addition of hydrogen of 2.5 NI/h (max. 4-5 bar hydrogen)
CUSTOM
Type
CUSTOM
Details
After the hydrogenation is terminated
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.